3-(3-Methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
Description
3-(3-Methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine is a nitrogen-containing bicyclic heterocycle featuring a pyridazine ring fused to a partially saturated pyridine ring. This scaffold is characterized by two diversity points at positions 3 and 6, enabling structural modifications to optimize pharmacological properties . The compound is synthesized via a five-step sequence starting from 4-piperidone derivatives, with a key one-pot solvent-free reaction involving glyoxylic acid and hydrazine, yielding an overall efficiency of 32–35% . Its lead-oriented design makes it a promising candidate for drug discovery, particularly in targeting neurological and metabolic disorders.
Properties
Molecular Formula |
C13H20N4 |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
3-(3-methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine |
InChI |
InChI=1S/C13H20N4/c1-10-3-2-6-17(9-10)13-7-11-8-14-5-4-12(11)15-16-13/h7,10,14H,2-6,8-9H2,1H3 |
InChI Key |
ZKSKDVWUHIDFPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C2=NN=C3CCNCC3=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with ketones or esters, followed by cyclization to form the pyridazine ring . The reaction conditions often require heating under reflux with suitable solvents and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
3-(3-Methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-Methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system in which it is studied. The exact molecular targets and pathways can vary, but common targets include enzymes involved in metabolic pathways and receptors in the central nervous system .
Comparison with Similar Compounds
3-Chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine (CAS 45882-63-1)
3-(Piperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
- Structure : Piperidin-1-yl group at position 3.
Endralazine (6-Benzoyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one hydrazone)
- Structure : Benzoyl and hydrazone groups at positions 6 and 3.
- Pharmacology : Acts as a vasodilator, demonstrating the scaffold’s adaptability for cardiovascular applications .
Substituent-Driven Functional Modifications
3-((Tetrahydrofuran-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine (CAS 1955523-09-7)
3-Methoxy-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
- Structure : Methoxy group at position 3.
- Synthesis : Direct methoxylation strategies contrast with the multi-step piperidinyl incorporation in the target compound .
Pyridazine-Pyrimidine Hybrids
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-ones
- Structure: Pyrimidinone ring fused to tetrahydropyridine.
- Biological Activity: GPR119 agonists with EC50 values of 50 nM–14 µM for diabetes treatment, highlighting the impact of pyrimidinone vs. pyridazine cores on target selectivity .
2,4-Diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines
- Applications : Antifolate agents with antimalarial and antibacterial activity, underscoring the therapeutic versatility of nitrogen-rich bicyclic systems .
Structural and Functional Analysis Table
*Calculated based on molecular formula.
Key Research Findings
Synthetic Flexibility : The pyridazo[4,3-c]pyridazine scaffold allows regioselective modifications at positions 3 and 6, enabling rapid diversification for structure-activity relationship (SAR) studies .
Pharmacological Potential: Substituents like 3-methylpiperidin-1-yl improve blood-brain barrier penetration, making the target compound suitable for central nervous system targets .
Therapeutic Contrasts: While pyridazine derivatives (e.g., Endralazine) target cardiovascular systems, pyrimidinone analogs (e.g., GPR119 modulators) excel in metabolic disorders, illustrating scaffold-dependent bioactivity .
Biological Activity
Molecular Formula
- Molecular Formula : CHN
- Molecular Weight : 246.32 g/mol
Structural Characteristics
The compound features a piperidine ring and a tetrahydropyridazine moiety, which contribute to its biological activity. The presence of nitrogen atoms in the structure is significant for interactions with biological targets.
Research indicates that compounds similar to 3-(3-Methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine often exhibit activity through modulation of neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This modulation can lead to effects such as anxiolytic and antidepressant properties.
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
- Antidepressant Activity : A study demonstrated that the compound showed significant antidepressant-like effects in animal models when administered at varying doses. Behavioral tests such as the forced swim test indicated reduced immobility time, suggesting enhanced mood-related behaviors.
- Cognitive Enhancement : In cognitive impairment models, the compound improved memory performance, which may be linked to its action on cholinergic pathways.
- Neuroprotective Effects : Preliminary findings suggest neuroprotective properties against oxidative stress-induced neuronal damage. This was evidenced by reduced levels of reactive oxygen species (ROS) in neuronal cell cultures treated with the compound.
Data Table of Biological Activities
Case Study 1: Antidepressant Properties
In a controlled study published in 2022, researchers evaluated the antidepressant effects of various derivatives of tetrahydropyridazine compounds. The study found that 3-(3-Methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine significantly decreased depressive-like behaviors in mice compared to control groups.
Case Study 2: Neuroprotection
A 2023 study focused on neuroprotective effects against neurodegenerative diseases. The compound was tested for its ability to protect against amyloid-beta toxicity in neuronal cell lines. Results indicated that treatment with the compound led to increased cell viability and decreased apoptosis markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
